molecular formula C16H27NO4 B1427356 Ethyl 1-Boc-3-allylpiperidine-3-carboxylate CAS No. 374795-32-1

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Cat. No.: B1427356
CAS No.: 374795-32-1
M. Wt: 297.39 g/mol
InChI Key: IMMFQYXRHFENEZ-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an allyl group attached to the piperidine ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to expose the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

    Oxidation: Epoxides, aldehydes, or diols.

    Reduction: Alcohols.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: The compound is a precursor in the synthesis of potential drug candidates for various therapeutic areas, including neurology and oncology.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperidine derivative upon metabolic activation. The Boc group protects the amine functionality during synthesis and is removed in vivo to yield the active compound. The allyl group can participate in various biochemical interactions, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 1-Boc-3-piperidinecarboxylate: Lacks the allyl group, making it less versatile in certain synthetic applications.

    Ethyl 1-Boc-4-allylpiperidine-4-carboxylate: The allyl group is positioned differently, which can affect its reactivity and biological activity.

    Ethyl 1-Boc-2-allylpiperidine-2-carboxylate:

This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFQYXRHFENEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

1-(1,1-Dimethylethyl) 3-ethyl 1,3-piperidinedicarboxylate (12.85 g, 50 mmol) in tetrahydrofuran (50 mL) was added slowly to a stirred, cooled (−78° C.) solution of potassium hexamethyldisilazide (14.96 g, 75 mmol) in tetrahydrofuran (75 mL). The mixture was stirred at −78° C. for 30 minutes, then 3-bromo-1-propene (6.49 mL, 9.07 g, 75 mmol) was added dropwise over 5 minutes. The mixture was stirred at −78° C. for 1 hour, then saturated aqueous ammonium chloride (200 mL) and water (100 mL) were added. The mixture was allowed to warm to room temperature and extracted with ethyl acetate (3×200 mL). The combined organic fractions were washed with aqueous citric acid (10%, 3×200 mL), saturated aqueous sodium hydrogen carbonate (200 mL) and brine (200 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure to give to give the title compound as a pale yellow oil (13.46 g, 91%). m/z (ES+) 298 (M+1).
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12.85 g
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50 mL
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14.96 g
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75 mL
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6.49 mL
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200 mL
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100 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
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